Tripotassium tris(oxalato)ferrate

Thermal Stability Thermogravimetric Analysis Mössbauer Spectroscopy

Tripotassium tris(oxalato)ferrate (CAS 14883-34-2) is the primary standard for chemical actinometry, delivering wavelength‑dependent quantum yields (Φ(Fe²⁺)=1.48±0.02 below 240 nm; 1.25±0.02 above 270 nm) and >1000× sensitivity over historical actinometers. Its potassium counterion confers a decomposition onset of 270°C—70°C higher than lithium, cesium, or ammonium ferrioxalates—providing a wider safe operating window during synthesis, catalyst precursor intercalation, and thermogravimetric processing. Procure ≥99% purity for photochemical reactor calibration, environmental photochemistry studies, permanganate standardization, and coordination chemistry education.

Molecular Formula C6FeO12.3K
C6FeK3O12
Molecular Weight 437.20 g/mol
CAS No. 14883-34-2
Cat. No. B083303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripotassium tris(oxalato)ferrate
CAS14883-34-2
Synonymsferrioxalate
ferrioxalate, triammonium salt
potassium ferrioxalate
Molecular FormulaC6FeO12.3K
C6FeK3O12
Molecular Weight437.20 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[K+].[Fe+3]
InChIInChI=1S/3C2H2O4.Fe.3K/c3*3-1(4)2(5)6;;;;/h3*(H,3,4)(H,5,6);;;;/q;;;+3;3*+1/p-6
InChIKeyITFSQXFZLRAJIP-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tripotassium Tris(oxalato)ferrate (CAS 14883-34-2): Procurement and Selection Baseline for Potassium Ferrioxalate


Tripotassium tris(oxalato)ferrate (CAS 14883-34-2), also known as potassium ferrioxalate or potassium tris(oxalato)ferrate(III) trihydrate, is a coordination compound with the formula K₃[Fe(C₂O₄)₃]·3H₂O [1]. It is the most common and most-studied salt of the ferrioxalate anion [Fe(C₂O₄)₃]³⁻, which consists of an Fe³⁺ center coordinated by three bidentate oxalate ligands in an octahedral geometry [2]. The compound appears as lime green to emerald green monoclinic crystals with a density of 2.13 g/cm³, is readily soluble in water but poorly soluble in ethanol, and exhibits pronounced photosensitivity that underpins its primary industrial and research applications [1].

Why Tripotassium Tris(oxalato)ferrate (CAS 14883-34-2) Cannot Be Interchanged with Generic Ferrioxalate Salts


Although the ferrioxalate anion [Fe(C₂O₄)₃]³⁻ can be paired with various countercations including lithium, sodium, ammonium, and cesium, substitution with these alternative salts introduces quantifiable and functionally consequential differences in thermal stability, photochemical sensitivity, and crystallographic behavior. For example, the thermal decomposition onset temperature varies by over 70°C across the alkali series, with the potassium salt demonstrating the highest stability at 270°C versus 200°C for lithium, cesium, and ammonium salts [1]. Additionally, the potassium salt crystallizes as a trihydrate, whereas the sodium salt typically forms a pentahydrate with distinct hydration-dependent stability and handling characteristics [2]. Procurement decisions based solely on the ferrioxalate anion without specifying the potassium counterion may result in unintended deviations in thermal processing windows, light sensitivity, and shelf-life predictability. The following section provides the quantitative evidence that establishes where tripotassium tris(oxalato)ferrate demonstrates verifiable differentiation relative to its closest analogs.

Tripotassium Tris(oxalato)ferrate (CAS 14883-34-2): Quantitative Comparative Evidence for Scientific Selection


Thermal Decomposition Onset: Potassium Salt (270°C) vs. Lithium, Cesium, and Ammonium Salts (200°C)

In a systematic study of alkali tris(oxalato)ferrates(III) using Mössbauer spectroscopy, infrared spectroscopy, and thermogravimetric techniques, the decomposition onset temperature was determined for the lithium, sodium, potassium, cesium, and ammonium salts. Tripotassium tris(oxalato)ferrate(III) exhibits a decomposition onset temperature of 270°C, the highest among the series [1].

Thermal Stability Thermogravimetric Analysis Mössbauer Spectroscopy

Photochemical Sensitivity: Potassium Ferrioxalate Sensitivity vs. Uranyl Oxalate (Former Actinometer Standard)

Potassium ferrioxalate replaced uranyl oxalate as the primary chemical actinometer due to its vastly superior photosensitivity. Literature sources confirm that potassium ferrioxalate is over 1000 times more sensitive than uranyl oxalate, the compound previously used for actinometric purposes [1].

Actinometry Photochemistry Quantum Yield

Quantum Yield for Fe(II) Photoproduction: Wavelength-Dependent Quantification (205–365 nm)

The quantum yield of Fe(II) photoproduction from potassium ferrioxalate has been rigorously re-determined across the UV spectrum using calibrated photodiodes. The quantum yield exhibits a plateau of Φ(Feᴵᴵ) = 1.48 ± 0.02 below 240 nm and a lower plateau of Φ(Feᴵᴵ) = 1.25 ± 0.02 above 270 nm, with a pronounced transition region between 240–270 nm [1].

Quantum Yield Photoreduction Actinometer Calibration

Hydration State and Crystallographic Differentiation: Potassium Trihydrate vs. Sodium Pentahydrate

The hydration state and crystallographic behavior of ferrioxalate salts vary systematically with the countercation. Potassium ferrioxalate crystallizes from water as a trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O), whereas sodium ferrioxalate forms a pentahydrate (Na₃Fe(C₂O₄)₃·5H₂O) that has been characterized by X-ray crystallography. The ammonium and rubidium salts also crystallize as trihydrates [1].

Crystallography Hydration Salt Selection

Prevalence as Research Standard: Potassium Salt Dominates Ferrioxalate Literature and Applications

The potassium salt is unequivocally identified in the literature as the most common and most-studied salt of the ferrioxalate anion. In contrast, the sodium, ammonium, and lithium salts have received only limited attention [1]. This disparity in research volume is not trivial; it reflects the potassium salt's entrenched position as the standard reference material for actinometry and coordination chemistry studies.

Literature Prevalence Standardization Reproducibility

Tripotassium Tris(oxalato)ferrate (CAS 14883-34-2): Evidence-Backed Application Scenarios for Procurement Decision-Making


Primary Chemical Actinometry: UV-Visible Light Flux Calibration (205–500 nm)

Based on the established quantum yield data (Φ(Feᴵᴵ) = 1.48 ± 0.02 below 240 nm and 1.25 ± 0.02 above 270 nm) [1] and the >1000× sensitivity advantage over historical actinometers [2], tripotassium tris(oxalato)ferrate is the definitive standard for calibrating light sources in photochemical reactors, photobiology experiments, and environmental photochemistry studies. Its wavelength-dependent quantum yield enables precise photon flux determination across the UV-A, UV-B, UV-C, and visible spectrum up to approximately 500 nm [3]. Procurement of high-purity potassium ferrioxalate (≥99%) is essential for actinometric accuracy.

Thermal Processing and Elevated-Temperature Synthetic Routes

For synthetic protocols or material processing steps that involve thermal exposure, tripotassium tris(oxalato)ferrate offers a measurable thermal stability advantage. Its decomposition onset temperature of 270°C exceeds that of lithium, cesium, and ammonium salts by 70°C [1], providing a wider safe operating window. This makes the potassium salt the preferred choice when ferrioxalate must survive moderate heating during synthesis, intercalation into layered double hydroxides, or as a precursor for iron oxide-based catalysts where controlled thermal decomposition is required.

Coordination Chemistry Teaching and Undergraduate Laboratory Protocols

Tripotassium tris(oxalato)ferrate is extensively documented as the model compound for teaching coordination chemistry principles including ligand field theory, crystal field splitting, magnetic susceptibility measurements, and the synthesis of transition metal complexes [1]. Its established synthetic routes—from ferrous ammonium sulfate via ferrous oxalate intermediate, or directly from iron(III) chloride and potassium oxalate—are well-characterized, and optimized protocols can achieve yields up to 78% with improved crystallization [2]. The potassium salt's trihydrate form provides consistent stoichiometry for student calculations and analytical exercises involving oxalate content determination by permanganate titration [3].

Analytical Standard for Potassium Permanganate Solution Standardization

Tripotassium tris(oxalato)ferrate has documented use as a primary standard for standardizing potassium permanganate solutions in analytical chemistry laboratories [1]. The compound's defined oxalate content and stable trihydrate stoichiometry enable accurate volumetric analysis, which is critical for quality control in chemical manufacturing and research settings. This application leverages the compound's high purity requirements (≥98%–99% typical procurement specification) and the potassium counterion's compatibility with standard analytical procedures.

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